Spiro[chroman-4,4'-piperidine]
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2 |
InChI Key |
TWCBNOVLZABJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCOC3=CC=CC=C23 |
Origin of Product |
United States |
The Ascendance of Spirocyclic Systems in Drug Discovery
The landscape of drug discovery has witnessed a notable shift from flat, aromatic structures towards more three-dimensional molecules. tandfonline.com This evolution is driven by the understanding that molecular shape plays a crucial role in biological recognition and activity. Spirocycles, with their inherent three-dimensionality, offer a distinct advantage in this regard. tandfonline.com They provide a rigid framework that can orient functional groups in precise spatial arrangements, facilitating optimal interactions with biological targets like proteins and enzymes. tandfonline.com This structural rigidity can also lead to improved physicochemical properties and pharmacokinetic profiles, making spirocyclic compounds highly attractive candidates for drug development. tandfonline.com
The interest in spirocyclic scaffolds is not a recent phenomenon, with their use in medicinal chemistry dating back over six decades. tandfonline.com However, the contemporary focus on increasing the proportion of sp³-hybridized atoms in drug candidates has revitalized research into these complex structures. tandfonline.com The spatial constraints imposed by spirocyclic systems can enhance selectivity for specific receptor subtypes, potentially reducing off-target effects. tandfonline.com
Synthetic Methodologies for Spiro Chroman 4,4 Piperidine Architectures
Strategic Approaches to Spiropiperidine Core Construction
The assembly of the spiro[chroman-4,4'-piperidine] framework can be broadly categorized into two primary retrosynthetic strategies, each offering distinct advantages in accessing diverse derivatives. whiterose.ac.uk
Formation of the Spiro Ring System on a Preformed Piperidine (B6355638) Moiety
This approach involves the construction of the chroman ring system onto a pre-existing piperidine core. A common method involves the reaction of a suitable piperidine derivative, such as tert-butyl 4-oxopiperidine-1-carboxylate, with a substituted 2-hydroxyacetophenone (B1195853). clockss.org This reaction, often carried out in the presence of a base like pyrrolidine (B122466) in a suitable solvent like methanol, leads to the formation of the spirocyclic system. clockss.org Subsequent chemical modifications, such as reduction of the resulting ketone, can be performed to achieve the desired final product. clockss.org
Another strategy within this category is the use of organolanthanide addition to ketones, which facilitates the formation of the spirocyclic linkage. whiterose.ac.uk Radical cyclizations mediated by reagents like samarium(II) iodide (SmI2) also represent a viable route for constructing the spiro ring on a piperidine template. whiterose.ac.uk
Formation of the Piperidine Ring on a Preformed Chroman Ring System
Conversely, the piperidine ring can be assembled onto a pre-existing chroman scaffold. This strategy often utilizes palladium-mediated cyclizations, asymmetric Michael additions, and multicomponent reactions to construct the piperidine ring. whiterose.ac.uk For instance, a pre-functionalized chroman derivative can undergo an intramolecular cyclization to form the desired spiro[chroman-4,4'-piperidine] structure.
Catalytic and Green Chemistry Innovations in Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing the spiro[chroman-4,4'-piperidine] core.
Organocatalyzed Reaction Pathways (e.g., Kabbe Condensation)
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. The Kabbe condensation, a reaction between a 2-hydroxyacetophenone and a cyclic ketoamide, is a notable example of an organocatalyzed pathway to spirochromanones. researchgate.netresearchgate.net This reaction can be facilitated by bifunctional organocatalysts, such as pyrrolidine-butanoic acid in DMSO, allowing the reaction to proceed at room temperature with high yields. researchgate.net This method provides an attractive route to a wide array of privileged 4-chromanone (B43037) structures. researchgate.net The mechanism often involves the in situ formation of a (2-oxo-2H-chromen-3-yl)ethyl)pyridinium bromide derivative, followed by a Michael addition and intramolecular cyclization. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique that can accelerate reaction times, improve yields, and enhance product purity. rsc.orgnih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including spiro heterocycles. rsc.orgeurekaselect.com The use of microwave irradiation in multicomponent reactions provides a rapid and efficient pathway to complex molecular architectures like spiro[chroman-4,4'-piperidine]. nih.gov For example, a one-pot, three-component 1,3-dipolar cycloaddition reaction can be efficiently carried out under microwave irradiation to generate spirooxindole pyrrolizidines in high yields. nih.gov
Cycloaddition Reactions in Spiro[chroman-4,4'-piperidine] Synthesis
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic and spirocyclic compounds. In the context of spiro[chroman-4,4'-piperidine] synthesis, [3+2] and [4+2] cycloaddition reactions are particularly relevant.
A [3+2] cycloaddition reaction involving azomethine ylides, generated in situ, can react with suitable dienophiles to construct spiro[indoline-3,3'-pyrrolidines], a related spirocyclic system. rsc.org This methodology highlights the potential of cycloaddition strategies in building complex heterocyclic frameworks. rsc.orgrsc.org
Furthermore, Lewis acid-catalyzed [4+2] cycloaddition reactions of donor-acceptor cyclobutanes with iminooxindoles have been developed to access spiro[piperidine-3,2'-oxindoles] with excellent stereoselectivity. nih.gov This approach demonstrates the utility of strained ring systems as building blocks for constructing spiro-heterocyclic compounds. nih.gov While not directly forming the chroman ring, these examples showcase the power of cycloaddition reactions in creating spiro-piperidine cores, a strategy that can be adapted for the synthesis of spiro[chroman-4,4'-piperidine] derivatives.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings in a single, often highly stereoselective, step. researchgate.net This methodology involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. researchgate.net In the context of spiro[chroman-4,4'-piperidine] synthesis, this approach can be utilized to build the piperidine or a related pyrrolidine ring spiro-fused to a chroman core, or vice-versa.
The general strategy involves generating a suitable 1,3-dipole that reacts with a dipolarophile integrated into the other heterocyclic precursor. For instance, azomethine ylides, which can be generated from the condensation of an amine with an aldehyde or via the thermal or photochemical ring-opening of aziridines, are common dipoles for this purpose. researchgate.net When reacted with a chromene derivative containing an exocyclic double bond at the 4-position, these ylides can lead to the formation of a spiro-pyrrolidine or piperidine ring. The reaction's regioselectivity and stereoselectivity are key considerations, often influenced by the substituents on both the dipole and the dipolarophile, as well as the reaction conditions. rsc.orgnih.gov
Microwave irradiation has been shown to be an effective technique for promoting these cycloadditions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org The versatility of this method allows for the introduction of diverse substituents on the resulting spiro-heterocyclic framework, making it a valuable tool in the generation of compound libraries for drug discovery. nih.gov
Table 1: Key Features of 1,3-Dipolar Cycloaddition for Spiro-Heterocycle Synthesis
| Feature | Description | Reference |
| Reaction Type | [3+2] Cycloaddition | rsc.org |
| Common Dipoles | Azomethine Ylides, Nitrile Oxides | researchgate.netnih.gov |
| Common Dipolarophiles | Alkenes (e.g., exocyclic methylene (B1212753) chromanes), Alkynes | researchgate.net |
| Products | Spiro-pyrrolidines, Spiro-piperidines, Spiro-isoxazolines | nih.govnih.gov |
| Key Advantage | High step economy, formation of multiple C-C bonds in one step | researchgate.net |
| Reaction Conditions | Can be performed under thermal, photochemical, or microwave conditions | rsc.org |
Intramolecular Cyclization Mechanisms (e.g., Radical, Palladium-Mediated)
Intramolecular cyclization represents another major pathway to the spiro[chroman-4,4'-piperidine] architecture. These methods involve the formation of the spirocyclic system by cyclizing a suitably functionalized linear or macrocyclic precursor. whiterose.ac.uk
Radical Cyclization: Radical cyclizations, particularly 6-exo cyclizations, can be employed to form the piperidine ring. nih.gov This process typically involves generating a radical on a side chain attached to the chroman nucleus (or vice versa), which then attacks an acceptor group to close the ring. For example, a precursor bearing a radical precursor (like a halide) and an unsaturated ester can be induced to cyclize, forming the piperidine ring with a degree of stereocontrol. nih.gov The stereochemical outcome of these reactions can be influenced by the nature of the radical stabilizing group. nih.gov
Palladium-Mediated Cyclization: Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation and have been applied to the synthesis of spiropiperidines. whiterose.ac.uk An intramolecular Heck reaction is a plausible strategy, where a palladium catalyst facilitates the cyclization of a precursor containing both an aryl or vinyl halide/triflate and an appropriately positioned alkene on the piperidine or chroman moiety. Another approach involves a palladium-mediated coupling reaction between a brominated chroman and a boronic acid derivative of a piperidine precursor to construct the core structure. clockss.org
A practical, large-scale synthesis of a key spiro[chroman-4,4'-piperidine] intermediate has been developed, which involves the condensation of a 2-hydroxyacetophenone derivative with tert-butyl 4-oxopiperidine-1-carboxylate, followed by cyclization to yield the spirochromanone-piperidine core. clockss.org Subsequent reduction steps then afford the desired spiro[chroman-4,4'-piperidine]. clockss.org
Table 2: Comparison of Intramolecular Cyclization Methods
| Method | Key Features | Precursor Example | Reference |
| Radical Cyclization | 6-exo cyclization of stabilized radicals onto unsaturated esters. | A chroman with a side chain containing a radical precursor and an α,β-unsaturated ester. | nih.gov |
| Palladium-Mediated Cyclization | Intramolecular Heck reaction or Suzuki-Miyaura coupling. | A brominated chroman and a piperidine-containing boronic acid. | whiterose.ac.ukclockss.org |
| Condensation-Cyclization | Reaction of a hydroxy ketone with a piperidone derivative followed by ring closure. | 2-hydroxyacetophenone and a 4-oxopiperidine derivative. | clockss.org |
Stereoselective Synthesis of Spiro[chroman-4,4'-piperidine] Enantiomers
The development of stereoselective methods to access single enantiomers of spiro[chroman-4,4'-piperidine] derivatives is crucial, as the biological activity of chiral molecules often resides in only one enantiomer. nih.gov Both diastereoselective and enantioselective strategies are employed to control the three-dimensional arrangement of atoms at the spirocenter. youtube.com
Enantioselective synthesis can be achieved by using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For instance, a chiral amine can be used to prepare a chiral sulfinyl imine, which then undergoes a series of reactions, including a cyclization step, to produce a piperidine derivative with high stereoselectivity. nih.gov
In the context of spiro[chroman-4,4'-piperidine] synthesis, an extensive structure-activity relationship study led to the identification of (R)-29, a potent G-protein-coupled receptor 119 agonist, as a single enantiomer. nih.gov The discovery of this specific enantiomer as the optimized drug candidate underscores the importance of stereoselective synthesis in medicinal chemistry. nih.gov The synthesis of such a compound would require a method that can selectively produce the (R)-configuration at the spiro-carbon. This can be accomplished through asymmetric catalysis or by resolution of a racemic mixture, although the former is generally more efficient. youtube.com
The principles of stereoselective synthesis, such as those governing aldol (B89426) reactions or catalytic hydrogenations using chiral ligands, can be adapted to control the formation of the spirocenter. youtube.com For example, a diastereoselective reduction of a spiro[chroman-4-one-4,4'-piperidine] precursor could be achieved using a bulky reducing agent that approaches from the less hindered face of the ketone, thereby setting the stereochemistry of the resulting hydroxyl group relative to the piperidine ring.
Table 3: Approaches to Stereoselective Synthesis
| Strategy | Description | Application Example | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric 1,3-dipolar cycloaddition using a chiral metal-ligand complex. | nih.gov |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral amine to form a chiral imine precursor for piperidine synthesis. | nih.gov |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chromatographic separation of enantiomers on a chiral stationary phase. | nih.gov |
| Diastereoselective Reactions | A reaction that favors the formation of one diastereomer over others. | Reduction of a spiro-ketone to form a specific diastereomer of the corresponding alcohol. | clockss.orgyoutube.com |
Derivatization Strategies and Scaffold Modification
Functionalization of the Piperidine (B6355638) Heterocycle
The secondary amine of the piperidine ring is a key handle for introducing a wide array of substituents through N-alkylation, N-arylation, amidation, and acylation reactions.
N-alkylation of the piperidine nitrogen is a common strategy to introduce various alkyl groups. Standard procedures often involve the reaction of the spiro[chroman-4,4'-piperidine] core with alkyl halides (such as bromides or iodides) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another approach is reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone, and the resulting iminium ion is reduced in situ.
N-arylation introduces aromatic systems to the piperidine nitrogen, which can be crucial for establishing key interactions with biological targets. A notable example is the synthesis of N-aryl derivatives of spiro[chromene-2,4'-piperidine] (B8724282) as transient receptor potential melastatin 8 (TRPM8) channel blockers. nih.gov In this study, various substituted aryl groups were introduced, and their effects on in-vitro potency were evaluated.
Table 1: Examples of N-Alkylated and N-Arylated Spiro[chroman-4,4'-piperidine] Derivatives
| Compound ID | N-Substituent | Biological Target/Activity | Reference |
| (R)-(-)-10e | Arylcarboxamide | TRPM8 antagonist | nih.gov |
This table is illustrative and based on the potential for N-alkylation and the specific examples of N-arylation found in the cited literature.
The formation of an amide bond at the piperidine nitrogen is a widely used derivatization technique. This is typically achieved by reacting the spiro[chroman-4,4'-piperidine] with a carboxylic acid, acyl chloride, or acid anhydride. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized and identified as potent TRPM8 channel blockers. nih.gov This highlights the importance of the amide linkage in conferring specific biological activities.
Acylation, a broader category that includes amidation, can also involve the introduction of other acyl groups, such as sulfonyl groups. These modifications can significantly impact the electronic and steric properties of the molecule, influencing its interaction with target proteins.
Table 2: Examples of Amidation and Acylation of Spiro[chroman-4,4'-piperidine]
| Starting Material | Reagent | Resulting Moiety | Application | Reference |
| Spiro[chromene-2,4'-piperidine] | Aryl isocyanate | N-Aryl-carboxamide | TRPM8 antagonists | nih.gov |
| Spiro[chroman-4,4'-piperidine] | Acyl chloride | N-Acyl piperidine | General derivatization | amanote.com |
Modifications on the Chroman Ring System
The chroman ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The fused phenyl ring and other specific positions on the chroman core are key targets for derivatization.
The electronic nature and position of substituents on the fused phenyl ring of the chroman moiety can have a profound impact on the biological activity of spiro[chroman-4,4'-piperidine] derivatives. Both electron-donating and electron-withdrawing groups can be introduced to modulate the molecule's interaction with its biological target.
For example, in the development of acetyl-CoA carboxylase (ACC) inhibitors based on the spiro[chroman-2,4'-piperidin]-4-one scaffold, various substituents were introduced on the phenyl ring. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of these substituents was critical for the inhibitory potency. Similarly, in a study on GPR119 agonists, a bromo substituent at the 6-position of the chroman ring served as a handle for further modification via Suzuki-Miyaura coupling to introduce a phenylmethanol group. clockss.org
Beyond the fused phenyl ring, other positions on the chroman ring can be functionalized. A noteworthy example is the derivatization at the 4-position of the chroman ring. In the synthesis of TRPM8 antagonists, the introduction of a hydroxyl group at the 4-position of the spiro[chromene-2,4'-piperidine] scaffold led to derivatives with excellent potency and selectivity. nih.gov The stereochemistry at this position was also found to be crucial, with the (R)-(-)-isomers generally being more potent than the (S)-(+)-isomers. nih.gov
The 6-position of the chroman ring has also been a key site for modification. In the development of a potent GPR119 agonist, a practical synthesis was established for (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol, highlighting the strategic importance of this position for introducing larger, functionalized moieties. clockss.org
Table 3: Examples of Derivatization at Specific Chroman Positions
| Position | Modification | Resulting Compound Type | Biological Target | Reference |
| 4 | Hydroxylation | 4-Hydroxy-spiro[chromene-2,4'-piperidines] | TRPM8 | nih.gov |
| 6 | Phenylmethanol introduction via Suzuki coupling | 6-Aryl-spiro[chroman-2,4'-piperidines] | GPR119 | clockss.org |
Incorporation of Diverse Chemical Moieties
The modular nature of the spiro[chroman-4,4'-piperidine] scaffold allows for the incorporation of a wide range of chemical moieties to explore a larger chemical space and optimize for specific biological activities. These can range from simple functional groups to more complex heterocyclic systems.
For instance, in the pursuit of novel GPR119 agonists, a trifluoropropan-2-yl carbamate (B1207046) was introduced onto the piperidine nitrogen, and a pyridin-2-ylmethyl)sulfonyl)methyl)phenyl group was attached at the 6-position of the chroman ring. clockss.orgnih.gov In another example, various urea (B33335) and thiourea (B124793) derivatives have been synthesized from the spiro[chroman-2,4'-piperidin]-4-one core, leading to potent ACC inhibitors. nih.gov The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives with a sulfonyl spacer has also been reported to yield compounds with significant cytotoxic activity. researchgate.net
The ability to combine different derivatization strategies on both the piperidine and chroman rings allows for the creation of a vast library of compounds with diverse pharmacological profiles, underscoring the importance of the spiro[chroman-4,4'-piperidine] scaffold in drug discovery. nih.govresearchgate.net
Schiff's Bases and Hydrazone Derivatives
The formation of Schiff's bases and hydrazones from the spiro[chroman-4,4'-piperidine] core has led to the discovery of compounds with a range of biological activities. Schiff's bases are typically synthesized through the condensation of the piperidine's secondary amine with various aldehydes. This straightforward chemical reaction allows for the introduction of diverse structural motifs. Research into these derivatives has identified compounds with potential antiproliferative activity against several human cancer cell lines. nih.govnih.gov For instance, certain spirochromane-based Schiff's bases have shown inhibitory activity against the EGFR and HER2 protein kinases, which are often implicated in cancer growth. nih.gov
Hydrazone derivatives are another important class, generally prepared by reacting a hydrazine (B178648) precursor with aldehydes or ketones. This method also provides a flexible route to a wide array of chemical structures. Studies have shown that hydrazone derivatives of the spiro[chroman-4,4'-piperidine] scaffold can exhibit significant biological effects, including anticonvulsant properties. The specific nature of the substituents on the newly introduced parts of the molecule plays a critical role in determining the potency and type of biological activity. nih.gov The synthesis of these compounds is often followed by thorough characterization using spectroscopic methods and, in some cases, X-ray crystallography to confirm their three-dimensional structure.
| Compound Type | Key Research Finding |
| Spirochromane Schiff's Bases | Demonstrated potential as antiproliferative agents by inhibiting EGFR and HER2 protein kinases. nih.gov |
| Spiro[chroman-4,4'-piperidine] Hydrazone Derivatives | Investigated for anticonvulsant properties, with activity dependent on the specific chemical substituents. nih.gov |
Hydroxamic Acid Derivative Integration
Integrating a hydroxamic acid functional group (-CONHOH) into the spiro[chroman-4,4'-piperidine] structure is a targeted strategy primarily aimed at creating inhibitors of histone deacetylase (HDAC) enzymes. nih.govresearchgate.net HDACs are crucial regulators of gene expression, and their inhibition is a validated approach for cancer therapy. rsc.org The hydroxamic acid group is an effective zinc-binding moiety, allowing it to interact strongly with the zinc ion present in the active site of HDAC enzymes. nih.govnih.gov
The design of these inhibitors typically involves attaching the hydroxamic acid to the piperidine nitrogen of the spiro scaffold, often via a linker chain. researchgate.net The length and chemical nature of this linker are critical variables that can be adjusted to optimize the compound's potency and its selectivity for different HDAC isoforms. nih.gov The synthesis usually concludes with the reaction of an activated carboxylic acid with hydroxylamine (B1172632) or one of its derivatives. nih.gov Numerous studies have detailed the synthesis of these spiro[chroman-4,4'-piperidine]-based hydroxamic acids and confirmed their ability to inhibit HDACs and suppress the growth of various tumor cell lines. nih.govresearchgate.net This work has led to the discovery of potent HDAC inhibitors that have shown efficacy in preclinical cancer models. nih.gov
| Derivative Type | Key Research Finding |
| Spiro[chromane-2,4'-piperidine] Hydroxamic Acid Derivatives | Identified as potent, structurally novel histone deacetylase (HDAC) inhibitors with antiproliferative activity against tumor cells. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Elucidation of Key Pharmacophoric Features
The spiro[chroman-4,4'-piperidine] core is recognized as a "privileged scaffold" by medicinal chemists. researchgate.net This designation stems from its recurring presence in molecules targeting a wide range of biological targets. The fundamental pharmacophoric features arise from the unique fusion of a chroman system and a piperidine (B6355638) ring at a single spirocyclic carbon atom.
The key components contributing to its pharmacophoric character include:
The Spirocyclic Center: This quaternary carbon imparts a rigid, three-dimensional conformation to the molecule. This rigidity can be advantageous for binding to specific protein targets by reducing the entropic penalty upon binding.
The Chroman Moiety: This portion of the scaffold, containing a dihydropyran ring fused to a benzene (B151609) ring, offers several points for interaction. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. The presence of a ketone at the 4-position, creating a spiro[chroman-4,4'-piperidine]-4-one, is a common feature in many active derivatives. researchgate.net
The Piperidine Ring: This nitrogen-containing heterocycle is typically a key interaction point. The nitrogen atom can be a basic center, allowing for salt formation to improve solubility and can act as a hydrogen bond acceptor or donor (if protonated). The piperidine nitrogen also serves as a crucial attachment point for various substituents, which can be tailored to modulate potency, selectivity, and pharmacokinetic properties.
The spiro[chroman-2,4'-piperidine]-4(3H)-one, in particular, has been identified as a highly valued scaffold for developing therapeutically effective agents. researchgate.net Its structure as a polar and ionizable aromatic compound can enhance the pharmacokinetic characteristics of lead molecules. researchgate.net
Impact of Substituent Patterns on Biological Activity
The biological activity of spiro[chroman-4,4'-piperidine] derivatives can be finely tuned by altering the substitution patterns on both the chroman and piperidine moieties. Extensive SAR studies have been conducted across various therapeutic areas, revealing critical insights into the influence of different functional groups.
Anticancer Activity:
In the development of cytotoxic agents, substitutions on the piperidine nitrogen have proven to be a key determinant of potency. A study on spiro[chroman-2,4'-piperidin]-4-one derivatives revealed that the nature of the spacer and the terminal aromatic group significantly impacts anticancer activity against human cancer cell lines. japsonline.com For instance, compounds featuring a sulfonyl moiety as a linker between the piperidine nitrogen and an aromatic ring generally exhibit higher potency than those with a carbonyl spacer. japsonline.com
Table 1: SAR of Spiro[chroman-2,4'-piperidin]-4-one Derivatives as Anticancer Agents japsonline.com
| Compound | Spacer on Piperidine-N | Terminal Group | IC50 (µM) against MCF-7 (Breast Cancer) | IC50 (µM) against A2780 (Ovarian Cancer) | IC50 (µM) against HT-29 (Colon Cancer) |
| 15 | Carbonyl | 2,4,6-Trimethoxyphenyl | 47.05 | 18.77 | 25.12 |
| 16 | Sulfonyl | 4-Chlorophenyl | 5.62 | 0.31 | 1.25 |
| 17 | Sulfonyl | 4-Fluorophenyl | 10.47 | 1.25 | 3.16 |
| 18 | Sulfonyl | 4-Methoxyphenyl | 12.58 | 2.51 | 4.46 |
IC50: Half maximal inhibitory concentration.
The data clearly indicates that compound 16 , with a sulfonyl spacer and a 4-chlorophenyl group, is the most potent derivative in this series. japsonline.com In contrast, the presence of a bulky trimethoxyphenyl group on a carbonyl spacer in compound 15 leads to a significant decrease in activity. japsonline.com
G-Protein-Coupled Receptor 119 (GPR119) Agonism:
For GPR119 agonists, which are being investigated for the treatment of type 2 diabetes, specific substitutions on both the piperidine and the chroman rings are crucial. A terminal benzyl-type bulky substituent and a methylene (B1212753) linker between a sulfonyl group and a phenyl group in the "head moiety" attached to the piperidine were identified as defining structural features for high potency. nih.gov
Table 2: SAR of Spiro[chromane-2,4'-piperidine] Derivatives as GPR119 Agonists nih.gov
| Compound | Stereochemistry | Moiety on Piperidine-N | EC50 (nM) | Emax (%) |
| 11 | Racemic | (Pyridin-2-ylmethyl)sulfonyl | 369 | 82 |
| (R)-29 | R-enantiomer | (4-(((Pyridin-2-ylmethyl)sulfonyl)methyl)phenyl) | 54 | 181 |
EC50: Half maximal effective concentration. Emax: Maximum effect.
The optimization from lead compound 11 to the drug candidate (R)-29 involved extending the "head moiety" and resolving the stereochemistry, resulting in a significant increase in both potency and efficacy. nih.gov
Antibacterial Activity:
In the search for new antibacterial agents, a series of 58 novel spiro[chromanone-2,4'-piperidine]-4-one derivatives were synthesized and evaluated. nih.gov The SAR studies demonstrated that specific substitution patterns led to compounds with excellent inhibitory activities against various pathogenic bacteria. nih.gov
Table 3: Antibacterial Activity of Selected Spiro[chromanone-2,4'-piperidine]-4-one Derivatives nih.gov
| Compound | Activity against Pathogenic Bacteria | EC50 Range (µg/mL) |
| B13 | Outstanding | 0.78 - 3.48 |
| B14 | Outstanding | 0.78 - 3.48 |
| B15 | Outstanding | 0.78 - 3.48 |
| C1 | Outstanding | 0.78 - 3.48 |
EC50: Half maximal effective concentration.
These compounds demonstrated promising activity, with compound B14 being further studied and found to interfere with the bacterial fatty acid synthesis process. nih.gov
5-HT2C Receptor Agonism:
For the development of selective 5-HT2C receptor agonists, modifications to the chromene ring of the spiro[chromene-2,4'-piperidine] (B8724282) scaffold were explored. The introduction of a small halogen atom at the 7-position of the chromene ring was found to improve both potency and selectivity for the 5-HT2C receptor. nih.gov
Table 4: SAR of Spiro[chromene-2,4'-piperidine] Derivatives as 5-HT2C Agonists nih.gov
| Compound | Substitution at 7-position | EC50 (nM) | Emax (%) |
| 6 | H | 309.4 | 82.59 |
| 7 | F | 148.2 | 75.87 |
| 8 | Cl | 121.5 | 71.09 |
| 9 | Br | 240.7 | 68.32 |
EC50: Half maximal effective concentration. Emax: Maximum effect.
The 7-chloro analog, compound 8 , was identified as the most potent and selective partial agonist in this series. nih.gov
Conformational Analysis and Rigidification in SAR Elucidation
The inherent rigidity of the spiro[chroman-4,4'-piperidine] scaffold is a central element in its utility for drug design. By locking the chroman and piperidine rings in a specific spatial orientation, the number of accessible conformations is significantly reduced. This pre-organization can lead to higher binding affinity for a target receptor, as less conformational entropy is lost upon binding.
The concept of conformational restriction was a key strategy in the design of potent GPR119 agonists. The initial design exploited the conformational restriction in the linker-to-tail moiety, which was a critical aspect of the study that led to the identification of a lead compound. nih.gov The spirocyclic nature of the core scaffold is a prime example of molecular rigidification, which helps to present the key interacting functional groups to the receptor in an optimal arrangement.
Furthermore, studies on spiro[chromene-2,4'-piperidine]s as 5-HT2C receptor agonists demonstrated the importance of the conformation of the chroman portion of the molecule. Derivatives such as chroman-4-one and chroman-4-ol were found to be inactive, whereas the introduction of a double bond to form a 2H-chromene resulted in a compound with high potency. nih.gov This suggests that the planarity and electronic properties of the chromene ring system are crucial for productive interactions with the 5-HT2C receptor, highlighting how subtle changes in the scaffold's conformation can lead to dramatic differences in biological activity.
Preclinical Pharmacological Evaluation and Biological Target Modulation
Enzyme Inhibition Profiles
Derivatives of the spiro[chroman-4,4'-piperidine] core have been extensively studied as inhibitors of various enzymes, revealing potent activities that are highly dependent on the specific substitutions around the central scaffold.
Histone Deacetylase (HDAC) Inhibition
A series of spiro[chromane-2,4'-piperidine] derivatives has been developed as novel inhibitors of histone deacetylases (HDACs). nih.gov Based on a lead benzyl (B1604629) spirocycle compound, researchers prepared derivatives with various N-aryl and N-alkylaryl substituents on the piperidine (B6355638) ring. nih.gov These compounds were assessed for their ability to inhibit nuclear HDACs and for their in vitro antiproliferative activities. nih.gov From these screenings, 4-fluorobenzyl and 2-phenylethyl spirocycles were identified as particularly promising and selected for more detailed characterization. nih.gov These selected compounds demonstrated superior in vivo antitumor activity in an HCT-116 xenograft model, which was correlated with improved pharmacokinetic properties compared to the original lead compound. nih.gov
| Compound Class | Target | Key Findings | Source |
|---|---|---|---|
| Spiro[chromane-2,4'-piperidine] derivatives | Histone Deacetylases (HDACs) | 4-fluorobenzyl and 2-phenylethyl substituted derivatives showed potent inhibition and superior in vivo antitumor activity. | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Currently, there is no direct scientific literature available detailing the evaluation of spiro[chroman-4,4'-piperidine] derivatives as inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Mycobacterium tuberculosis Tyrosine Phosphatase (PtpB) Inhibition
In the search for new anti-tubercular agents, a series of novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among the evaluated compounds, one derivative, PS08, exhibited significant inhibitory activity with a Minimum Inhibitory Concentration (MIC) value of 3.72 μM. Molecular docking studies were performed to understand the putative binding interaction of this active compound at the active site of the target protein, Mtb tyrosine phosphatase (PtpB).
| Compound | Target | Activity (MIC) | Source |
|---|---|---|---|
| PS08 | Mycobacterium tuberculosis PtpB | 3.72 μM | nih.gov |
Fatty Acid Synthase Inhibition
The spiro[chroman-4,4'-piperidine] scaffold has been investigated for its potential to inhibit fatty acid synthesis in both pathogenic bacteria and humans.
Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives have been identified as potential inhibitors of the bacterial fatty acid synthesis process. nih.gov A study involving 58 such derivatives found that several compounds, including B14, C1, B15, and B13, displayed outstanding inhibitory activities against various pathogenic bacteria, with EC50 values ranging from 0.78 µg/mL to 3.48 µg/mL. nih.gov Further investigation into the mechanism revealed that compound B14 could decrease the lipid content of the cell membrane and increase its permeability, thereby disrupting the integrity of the bacterial cell. nih.gov It was also found to interfere with the mRNA expression of genes related to fatty acid synthesis, including ACC, ACP, and the Fab family genes. nih.gov
In a different context, various spiro[chroman-2,4'-piperidin]-4-one derivatives were designed as inhibitors of the human enzyme acetyl-CoA carboxylase (ACC), a critical regulator of fatty acid synthesis and oxidation. nih.gov Several of these compounds demonstrated ACC inhibitory activity in the low nanomolar range. Notably, compound 38j was shown to reduce the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. nih.gov
| Compound(s) | Target Enzyme/Process | Organism | Key Findings | Source |
|---|---|---|---|---|
| B13, B14, B15, C1 | Bacterial Fatty Acid Synthesis | Pathogenic Bacteria | EC50 values of 0.78 - 3.48 µg/mL; disrupt cell membrane integrity. | nih.gov |
| 38j | Acetyl-CoA Carboxylase (ACC) | Human | Potent in vitro inhibition (low nM range); increased fat oxidation in vivo. | nih.gov |
Other Enzyme Targets (e.g., Monoacylglycerol Lipase, Carbonic Anhydrase)
The therapeutic utility of the spiro-scaffold has been explored against other enzyme targets.
Monoacylglycerol Lipase (MAGL): Research into MAGL inhibitors has led to the discovery of novel spiro chemical series. nih.gov Starting from a hit compound, a structure-based drug design approach generated various spiro scaffolds, such as azetidine-lactam and cyclobutane-lactam derivatives. nih.gov These were designed as bioisosteres of a 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-6-yl moiety. nih.gov Optimization of this series led to compound 4f, a potent and reversible MAGL inhibitor with an IC50 of 6.2 nM. nih.gov
Carbonic Anhydrase (CA): Sulfonamides incorporating a chromone (B188151) moiety have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), an enzyme family linked to several diseases. nih.gov These compounds were generally weak inhibitors of the common cytosolic isoforms hCA I and II but were effective against the tumor-associated isoforms hCA IX and XII. nih.gov Further work has been noted in a review, describing the synthesis of 4-oxo-spirochromane derivatives bearing a primary sulfonamide group specifically as carbonic anhydrase inhibitors. medchemexpress.com
Receptor Agonism and Ligand Binding Studies
Spiro[chroman-4,4'-piperidine] and its close analogues have been identified as potent and selective modulators of key G-protein coupled receptors (GPCRs).
5-HT2C Receptor: A series of spiro[chromene-2,4′-piperidine]s were identified as a new class of G protein-biased selective agonists for the 5-HT2C receptor. While the parent spiro[chroman-4,4'-piperidine] was inactive, the corresponding unsaturated 2H-chromene analogue showed high potency. Among the synthesized derivatives, the 7-chloro analog (compound 8) was found to be the most potent and selective 5-HT2C partial agonist, with an EC50 value of 121.5 nM and an Emax of 71.09%. This compound showed no observable activity at the related 5-HT2A or 5-HT2B receptors and did not recruit β-arrestin.
G-Protein-Coupled Receptor 119 (GPR119): In the search for treatments for type 2 diabetes, a novel series of spiro[chromane-2,4'-piperidine] derivatives were discovered to be potent GPR119 agonists. clockss.org A lead compound (compound 11) was identified with an EC50 of 369 nM and an Emax of 82%. Extensive structure-activity relationship studies led to an optimized drug candidate, (R)-29, which demonstrated significantly enhanced potency and efficacy with an EC50 of 54 nM and an Emax of 181%. clockss.org
| Compound | Target Receptor | Activity Type | Potency (EC50) | Efficacy (Emax) | Source |
|---|---|---|---|---|---|
| 7-chloro spiro[chromene-2,4′-piperidine] (Compound 8) | 5-HT2C | Partial Agonist | 121.5 nM | 71.09% | Current time information in Bangalore, IN. |
| Compound 11 | GPR119 | Agonist | 369 nM | 82% | clockss.org |
| (R)-29 | GPR119 | Agonist | 54 nM | 181% | clockss.org |
G-Protein Coupled Receptor 119 (GPR119) Agonism
Derivatives of spiro[chromane-2,4'-piperidine] have been identified as potent agonists for the G-protein-coupled receptor 119 (GPR119). nih.gov GPR119 is primarily found in pancreatic islet β-cells and incretin-releasing cells in the gastrointestinal tract. clockss.org Agonists of this receptor are known to encourage glucose-dependent insulin (B600854) secretion and lower high blood glucose levels, showing promise for treating type 2 diabetes and obesity. clockss.org
A study focused on creating new spiro[chromane-2,4'-piperidine] derivatives as GPR119 agonists led to the development of a lead compound with an EC₅₀ of 369 nM and an Eₘₐₓ of 82%. nih.gov Through further structure-activity relationship studies, an optimized drug candidate was identified with an EC₅₀ of 54 nM and an Eₘₐₓ of 181%. nih.gov This optimized candidate demonstrated a dose-dependent reduction in glucose excursion in an oral glucose-tolerance test in mice. nih.gov Key structural features of this successful series of compounds included a terminal benzyl-type bulky substituent and a methylene (B1212753) linker in the head moiety, along with the spiro scaffold. nih.gov
Another research effort established a practical, high-yield synthesis for a key intermediate, (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol, which is crucial for producing a potent GPR119 agonist. clockss.org This agonist, (R)-1,1,1-trifluoropropan-2-yl 6-(4-(((pyridin-2-ylmethyl)sulfonyl)methyl)phenyl)spiro[chromane-2,4'-piperidine]-1'-carboxylate, showed a high potency with an EC₅₀ of 54 nM and a significant hypoglycemic effect in mice. clockss.org
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | In Vivo Effect |
| Lead Compound 11 | 369 | 82 | Not specified |
| (R)-29 | 54 | 181 | Reduced glucose excursion at 3 mg/kg in mice nih.gov |
| (R)-1,1,1-trifluoropropan-2-yl 6-(4-(((pyridin-2-ylmethyl)sulfonyl)methyl)phenyl)spiro[chromane-2,4'-piperidine]-1'-carboxylate | 54 | Not specified | 30% decrease in OGTT in mice at 3 mg/kg clockss.org |
Muscarinic Acetylcholine (B1216132) Receptor (M3R) Ligand Interactions
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor that plays a crucial role in mediating the physiological actions of acetylcholine. nih.gov The structure of the M3R, crystallized in complex with the bronchodilator drug tiotropium, reveals that the ligand binds deep within the transmembrane core of the receptor. nih.gov This binding site is shielded by three conserved tyrosine residues, effectively isolating the ligand from the surrounding solvent. nih.gov The interaction is further stabilized by hydrogen bonds and hydrophobic contacts with the receptor. nih.gov This detailed structural information provides a basis for designing M3R subtype-selective ligands. nih.gov
Ghrelin Receptor Agonism
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHSR1a), is a target for compounds that can mimic the effects of ghrelin, a peptide hormone that stimulates the release of growth hormone. A series of small molecules derived from a potent synthetic growth hormone secretagogue were developed and tested for their ability to act as ghrelin mimetics. nih.gov By replacing a key phenylalanine group in the original peptide with a spiro(indoline-3,4'-piperidine) group, researchers were able to create synthetic agonists with functional potency similar to that of ghrelin. nih.gov These compounds were evaluated in a functional assay measuring intracellular calcium elevation in cells expressing the human GHSR1a. nih.gov
Sigma Receptor Ligand Activity
Spirocyclic compounds, including derivatives of spiro[piperidine-4,4'-thieno[3,2-c]pyrans], have been investigated as ligands for sigma receptors. nih.gov In one study, bioisosteres of a potent spirocyclic benzopyran were synthesized and evaluated for their affinity to sigma-1 receptors. nih.gov Several N-substituted derivatives, such as the N-benzyl, N-cyclohexylmethyl, and N-p-fluorobenzyl derivatives, demonstrated very high affinity, with Kᵢ values in the low nanomolar range (0.29-0.62 nM). nih.gov These potent ligands also showed high selectivity for the sigma-1 receptor over the sigma-2 receptor and other receptor types. nih.gov Furthermore, spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] have also been identified as highly potent and selective ligands for the sigma-1 receptor. researchgate.net The N-benzyl derivative, in particular, exhibited a Kᵢ sigma2/Kᵢ sigma1 ratio of 7000, making it one of the most selective sigma-1 ligands described. researchgate.net
| Compound Derivative | Kᵢ (nM) for Sigma-1 Receptor |
| N-benzyl derivative (2a) | 0.32 nih.gov |
| N-cyclohexylmethyl derivative (2d) | 0.29 nih.gov |
| N-p-fluorobenzyl derivative (2i) | 0.62 nih.gov |
Antimicrobial and Anti-Tubercular Activities
Evaluation against Mycobacterium tuberculosis Strains
Several studies have highlighted the potential of spiro[chroman-4,4'-piperidine] derivatives as anti-tubercular agents. A series of novel spiro-[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) strain H37Ra. nih.gov One compound, PS08, showed significant inhibition with a minimum inhibitory concentration (MIC) value of 3.72 μM. nih.gov However, the two most active compounds in this series also exhibited acute cytotoxicity towards human lung fibroblast cell lines. nih.gov
In another study, a series of spiro-piperidin-4-ones were synthesized and tested against M. tuberculosis H37Rv, multidrug-resistant M. tuberculosis (MDR-TB), and Mycobacterium smegmatis. nih.gov The most active compound demonstrated an in vitro MIC of 0.07 μM against MTB, making it significantly more potent than the standard drugs isoniazid (B1672263) and ciprofloxacin. nih.gov This compound also showed promising in vivo activity, reducing the bacterial load in the lungs and spleen of infected animals. nih.gov
Furthermore, a new class of spirooxindolopyrrolidine tethered chromanones was synthesized and evaluated against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. rsc.org A fluorine-substituted derivative displayed potent activity against H37Rv at 0.39 μg/mL and even greater activity against isoniazid-resistant strains with inhA promoter and katG mutations (0.09 μg/mL and 0.19 μg/mL, respectively). rsc.org
| Compound/Derivative | Target Strain | MIC |
| PS08 | M. tuberculosis H37Ra | 3.72 μM nih.gov |
| 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one (4e) | M. tuberculosis H37Rv | 0.07 μM nih.gov |
| Fluorine substituted spirooxindolopyrrolidine chromanone | M. tuberculosis H37Rv | 0.39 μg/mL rsc.org |
| Fluorine substituted spirooxindolopyrrolidine chromanone | Isoniazid-resistant M. tuberculosis (inhA promoter mutation) | 0.09 μg/mL rsc.org |
| Fluorine substituted spirooxindolopyrrolidine chromanone | Isoniazid-resistant M. tuberculosis (katG mutation) | 0.19 μg/mL rsc.org |
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a bacterial communication system that regulates virulence and is a potential target for new antimicrobial agents. bohrium.comresearchgate.net A series of novel 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4'-piperidin]-4-one hydrochloride analogues were designed and synthesized to act as QS inhibitors. bohrium.comresearchgate.net Three of these compounds showed promising anti-quorum sensing activity against the indicator strain Chromobacterium violaceum at concentrations of ≤50 μg/mL. bohrium.comresearchgate.net Molecular docking studies suggested that these compounds have a significant binding affinity to the catalytic site of the target protein. bohrium.com The inhibition of QS is a promising strategy to combat bacterial infections and overcome antibiotic resistance. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
The Spiro[chroman-4,4'-piperidine] scaffold has been investigated for its potential as a novel antibacterial agent. Studies have shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria.
Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives have demonstrated notable inhibitory activities against various pathogenic bacteria, with some compounds showing EC50 values ranging from 0.78 to 3.48 μg/mL. nih.gov The mechanism of action for some of these derivatives involves the disruption of bacterial membrane lipid homeostasis. Specifically, certain compounds were found to decrease the lipid content of the cell membrane and increase its permeability, ultimately leading to the destruction of the bacterial cell membrane. nih.gov This interference with the bacterial fatty acid synthesis process is a key aspect of their antibacterial effect. nih.gov
Further research into related spiropyran derivatives has also indicated good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes, which are Gram-positive bacteria. nih.govresearchgate.net While some analogues have shown more effectiveness against Gram-positive bacteria compared to their Gram-negative counterparts, the broad-spectrum potential of this chemical class continues to be an area of active investigation. researchgate.net The psychotrimine natural products, which share some structural similarities, have also been reported to possess antibacterial activity against Gram-positive bacteria through membrane disruption. cabidigitallibrary.org
Antiproliferative Activities and Cell Cycle Modulation
The Spiro[chroman-4,4'-piperidine] core structure has served as a foundation for the development of potent antiproliferative agents, with various derivatives demonstrating significant activity against a range of cancer cell lines.
Inhibition of Cancer Cell Lines (e.g., MCF-7, A2780, HT-29)
A novel series of spiro[chroman-2,4′-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic activity against three human cancer cell lines: MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). japsonline.comresearchgate.net One particular derivative, compound 16, which features a sulfonyl spacer, exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM. japsonline.comresearchgate.net In contrast, a trimethoxyphenyl derivative showed the least potency in this series. japsonline.comresearchgate.net
Other synthesized spirochromane piperidine derivatives incorporating Schiff's bases have also been assessed for their antiproliferative activities. nih.gov For instance, certain compounds in this series displayed moderate to high activity against MCF-7, HCT-116, and A549 cell lines. nih.gov Specifically, compounds 5a, 5b, and 5g were identified as having the highest antiproliferative activity, with IC50 values in the range of 1.154–9.09 μM. nih.gov
Table 1: Antiproliferative Activity of Selected Spiro[chroman-4,4'-piperidine] Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 16 | MCF-7, A2780, HT-29 | 0.31 - 5.62 | japsonline.comresearchgate.net |
| Compound 4b | MCF-7 | 26.43 | nih.gov |
| HCT-116 | 31.02 | nih.gov | |
| A549 | 42.54 | nih.gov | |
| Compound 5a | Multiple | 1.154–9.09 | nih.gov |
| Compound 5b | Multiple | 1.154–9.09 | nih.gov |
| Compound 5g | Multiple | 1.154–9.09 | nih.gov |
| Compound 5j | PC3 | 5.47 | nih.gov |
Mechanisms of Apoptosis Induction
The anticancer effects of Spiro[chroman-4,4'-piperidine] derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on the most active compounds have provided insights into these pro-apoptotic effects.
For example, the highly potent compound 16 was found to induce early apoptosis in MCF-7 cells by more than three-fold after 24 hours of treatment. japsonline.comresearchgate.net In a separate study, the treatment of A549 cells with a spiro-4H-pyran derivative was shown to induce apoptosis through the mitochondrial pathway, as evidenced by the up-regulation of Bax (a pro-apoptotic protein) and down-regulation of Bcl-2 (an anti-apoptotic protein). nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.
Cell Cycle Phase Perturbation (e.g., G2-M Blockage)
The derivative compound 16, which demonstrated strong apoptotic activity, was also observed to cause an increase in the population of MCF-7 cells in the sub-G1 and G2-M phases of the cell cycle after 24 hours of treatment. japsonline.com An accumulation of cells in the G2-M phase is indicative of a blockage at this checkpoint, preventing the cells from entering mitosis and dividing.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition
A significant mechanism of action for some of the more promising spirochromane derivatives is the inhibition of key signaling proteins involved in cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Several novel spirochromane piperidine derivatives incorporating Schiff's bases were designed and found to be potent inhibitors of both EGFR and HER2. nih.gov Compounds 5a, 5b, and 5g, which showed high antiproliferative activity, also exhibited strong inhibitory activity against EGFR with IC50 values of 0.116, 0.132, and 0.077 μM, respectively. nih.gov Their inhibitory activity against HER2 was also significant, with IC50 values of 0.055, 0.210, and 0.085 μM, respectively. nih.gov These values are comparable to the reference drugs erlotinib (B232) and gefitinib. nih.gov
Table 2: EGFR and HER2 Inhibitory Activity of Selected Spiro[chroman-4,4'-piperidine] Derivatives
| Compound | EGFR IC50 (μM) | HER2 IC50 (μM) | Reference |
|---|---|---|---|
| 5a | 0.116 | 0.055 | nih.gov |
| 5b | 0.132 | 0.210 | nih.gov |
| 5g | 0.077 | 0.085 | nih.gov |
| Erlotinib (Reference) | 0.090 | 0.038 | nih.gov |
| Gefitinib (Reference) | 0.052 | 0.072 | nih.gov |
Preclinical Pharmacokinetic and In Vivo Efficacy Studies in Animal Models
The promising in vitro activities of Spiro[chroman-4,4'-piperidine] derivatives have prompted further investigation into their pharmacokinetic properties and in vivo efficacy in animal models.
In vivo pharmacokinetic studies of certain spiro[chromane-2,4'-piperidine] derivatives, specifically 4-fluorobenzyl and 2-phenylethyl spirocycles, have shown favorable properties. nih.gov These compounds exhibited a lower clearance rate, an increased half-life, and higher area under the curve (AUC) values after both intravenous and oral administration when compared to a lead spiropiperidine compound. nih.gov This improved pharmacokinetic profile correlated with superior in vivo antitumor activity in an HCT-116 xenograft model. nih.gov
Another study focused on a series of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists. nih.gov An optimized drug candidate from this series, (R)-29, was evaluated in an in vivo oral glucose-tolerance test in C57BL/6N mice. The results showed that this compound reduced glucose excursion in a dose-dependent manner. nih.gov
Oral Bioavailability and Clearance Rate Analysis
The pharmacokinetic properties of spiro[chroman-4,4'-piperidine] derivatives are critical to their potential as therapeutic agents. Studies have focused on determining their oral bioavailability and clearance rates to understand how they are absorbed, distributed, metabolized, and excreted in the body.
Further research into spirocyclic chroman derivatives for the potential treatment of prostate cancer provided specific pharmacokinetic data for select compounds. nih.gov For instance, compound B16 demonstrated a moderate clearance rate and good oral bioavailability. nih.gov The pharmacokinetic parameters for compounds B8 and B16 are detailed in the table below. nih.gov
| Compound | Clearance (Cl) (L/h/kg) | Volume of Distribution (Vss) (h·ng/mL) | Half-life (t½) (h) | Oral Bioavailability (F) (%) |
| B8 | Data not available | 13.2 | 23.9 | Data not available |
| B16 | 1.8 | 1.0 | Data not available | 33.2 |
This table presents pharmacokinetic data for spirocyclic chroman derivatives B8 and B16 following oral administration in mice. nih.gov
The data indicate that structural modifications to the spiro[chroman-4,4'-piperidine] core can significantly influence the pharmacokinetic profile, allowing for the optimization of compounds with favorable drug-like properties.
Glucose Homeostasis Modulation in Rodent Models
Derivatives of spiro[chroman-4,4'-piperidine] have been investigated as G-protein-coupled receptor 119 (GPR119) agonists, a target for the treatment of type 2 diabetes mellitus. nih.gov Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and improve glucose tolerance. semanticscholar.org
An in vivo oral glucose tolerance test (oGTT) in C57BL/6N mice demonstrated that the spiro[chromane-2,4'-piperidine] derivative, (R)-29, effectively reduced glucose excursion in a dose-dependent manner. nih.gov This finding highlights the potential of this compound class to modulate glucose homeostasis. nih.gov
Another study on dihydropyrimido[5,4-b] nih.govsemanticscholar.orgoxazine derivatives as GPR119 agonists also showed promising results in an oGTT in C57BL/6N mice. semanticscholar.org Compound 15, from this series, led to a significant reduction in the blood glucose area under the curve (AUC) from 0 to 2 hours. semanticscholar.org
| Compound | Model | Effect on Glucose Homeostasis |
| (R)-29 | C57BL/6N mice | Reduced glucose excursion in a dose-dependent manner. nih.gov |
| Compound 15 | C57BL/6N mice | Achieved a 23.4% reduction in blood glucose AUC0-2h. semanticscholar.org |
This table summarizes the effects of spiro[chroman-4,4'-piperidine] derivatives on glucose homeostasis in rodent models.
These results underscore the potential of spiro[chroman-4,4'-piperidine]-based compounds in the management of metabolic disorders characterized by impaired glucose control.
Antitumor Activity in Xenograft Models
The antitumor potential of spiro[chroman-4,4'-piperidine] derivatives has been evaluated in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies provide a more biologically relevant assessment of a compound's efficacy.
Spiro[chromane-2,4'-piperidine]-based HDAC inhibitors have demonstrated superior in vivo antitumor activity in an HCT-116 human colon carcinoma xenograft model, which correlated with their improved pharmacokinetic behavior. nih.gov
In a separate investigation, a spirocyclic chroman derivative, B16-P2, was assessed for its antitumor activity in a 22Rv1 prostate cancer xenograft model. nih.gov The compound was administered orally once daily for 15 days, and a statistically significant delay in tumor growth was observed. nih.gov
| Compound | Xenograft Model | Antitumor Activity |
| Spiro[chromane-2,4'-piperidine] derivatives | HCT-116 (colon carcinoma) | Demonstrated superior in vivo antitumor activity. nih.gov |
| B16-P2 | 22Rv1 (prostate cancer) | Showed a tumor growth inhibition rate of 42%. nih.gov |
This table details the antitumor activity of spiro[chroman-4,4'-piperidine] derivatives in different xenograft models.
These findings suggest that the spiro[chroman-4,4'-piperidine] scaffold is a promising template for the development of novel anticancer agents.
Computational Chemistry and in Silico Analysis
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For spiro[chroman-4,4'-piperidine] derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, thereby guiding the design of more potent and selective inhibitors or agonists.
Researchers have successfully used molecular docking to understand the interaction of these spiro compounds with a range of protein targets. For instance, in the pursuit of novel anti-tubercular agents, derivatives of spiro-[chromane-2,4'-piperidin]-4-one were docked into the active site of Mycobacterium tuberculosis tyrosine phosphatase B (MtbPtpB), revealing this enzyme as a probable target based on high binding affinity scores. Similarly, to explore anti-angiogenic potential, 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one was docked against the VEGFR-2 protein, a key regulator of angiogenesis.
In the context of neurodegenerative diseases, spiro-based compounds have been evaluated as cholinesterase inhibitors. Docking simulations of spiroquinoxalinopyrrolidine-chromanone hybrids against acetylcholinesterase (AChE) helped to rationalize their inhibitory activity, with the most potent compounds showing strong interactions within the enzyme's active site. researchgate.net Another significant application is in targeting serotonin (B10506) receptors; molecular docking of spiro[chromene-2,4'-piperidine] (B8724282) derivatives into the 5-HT2C receptor highlighted crucial interactions. derpharmachemica.com These studies revealed that the charged piperidine (B6355638) nitrogen forms a salt bridge with an aspartate residue (ASP134), while the rigid chromene scaffold engages in aromatic π–π stacking interactions with phenylalanine residues (PHE327 and PHE328). derpharmachemica.com
Furthermore, docking studies have guided the development of spiro[chroman-4,4'-piperidine]-based histone deacetylase (HDAC) inhibitors and inhibitors of Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1), rationalizing the observed in vitro activities and supporting the mechanism of action. sigmaaldrich.com
Table 1: Examples of Molecular Docking Studies on Spiro[chroman-4,4'-piperidine] Derivatives
| Derivative Class | Protein Target | Key Interactions/Findings |
| Spiro-[chroman-2,4'-piperidin]-4-one | M. tuberculosis PtpB | Identified as a probable target with high binding affinity. |
| 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one | VEGFR-2 | Investigated as a potential anti-angiogenic agent. nih.gov |
| Spiroquinoxalinopyrrolidine-chromanone hybrids | Acetylcholinesterase (AChE) | Rationalized inhibitory activity for Alzheimer's disease treatment. researchgate.net |
| Spiro[chromene-2,4'-piperidine]s | 5-HT2C Receptor | Salt bridge with ASP134; π–π stacking with PHE327 & PHE328. derpharmachemica.com |
| Spiro-piperidine derivatives | Leishmania major PTR1 | Rationalized potent antileishmanial activity. sigmaaldrich.com |
| Spirocyclic chroman derivatives | p300/CBP HAT domain | Key hydrogen bonds with Ser1400 and Gln1455. |
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are frequently employed following docking studies to validate the binding poses and to calculate binding free energies.
For spiro[chroman-4,4'-piperidine] derivatives, MD simulations have confirmed the stability of ligand-protein complexes predicted by docking. nih.gov In the study of spiro-acridine derivatives targeting leishmaniasis, MD simulations were performed on the docked complex with cysteine protease B, analyzing parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) to confirm the complex's stability. nih.gov Similarly, MD simulations of spiro heterocycles targeting Leishmania major PTR1 confirmed a stable and high-potential binding. sigmaaldrich.com
Quantum Chemical Calculations (e.g., Density Functional Theory Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, complementing experimental data and providing insights that are not accessible through classical mechanics-based methods like docking and MD. For the spiro[chroman-4,4'-piperidine] scaffold, DFT methods have been used to understand its intrinsic chemical properties. rsc.org
These calculations can optimize the molecular geometry to its lowest energy state and determine various electronic descriptors. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. MEP maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding and predicting how the molecule will interact with biological targets, particularly through non-covalent interactions like hydrogen bonds and electrostatic contacts. Although detailed DFT studies on the parent spiro[chroman-4,4'-piperidine] are not widely published, the methodology is standard for analyzing derivatives to understand their reactivity, stability, and interaction profiles.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. This approach helps to identify potential new applications for existing compounds or to prioritize newly designed molecules for further screening.
The PASS online tool has been utilized to predict the possible pharmacological activities of various piperidine derivatives. clockss.org The prediction is given as a pair of probabilities: Pa (probability "to be active") and Pi (probability "to be inactive"). Activities with a high Pa value (typically >0.5 or 0.7) are considered possible for the compound, guiding further preclinical studies. clockss.org For piperidine derivatives, PASS analysis has predicted a wide array of potential activities, including effects on different enzymes, receptors, ion channels, and transport systems. clockss.org This suggests potential applications in treating conditions related to the central nervous system, cancer, and microbial infections. clockss.org While a specific PASS report for spiro[chroman-4,4'-piperidine] is not detailed in the available literature, the general applicability to the broader class of piperidine derivatives, which includes this spiro scaffold, highlights its utility in uncovering novel biological activities and mechanisms of action.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion)
Before a compound can become a drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and a suitable toxicity (T) profile. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources by flagging compounds with potential liabilities.
Derivatives of the spiro[chroman-4,4'-piperidine] scaffold have been subjected to extensive in silico ADMET analysis. These studies often begin by evaluating compliance with rules-of-thumb for drug-likeness, such as Lipinski's Rule of Five and Jorgenson's Rule of Three. nih.gov For example, in the development of anti-tubercular agents, the in silico ADMET profiles of novel spiro-[chroman-2,4'-piperidin]-4-one analogs were predicted and found to be within the prescribed limits of these rules. nih.gov
More advanced predictions involve specific properties. For instance, in silico toxicological predictions for 5-HT2C receptor agonists based on the spiro[chromene-2,4'-piperidine] scaffold were performed using web servers like ProTox-II. derpharmachemica.com These analyses predicted a low probability of the compounds inducing acute toxicity, hepatotoxicity, carcinogenicity, or mutagenicity. derpharmachemica.com Similarly, studies on spiro[chromane-2,4'-piperidine]-based HDAC inhibitors included in vitro ADME profiles to assess properties like metabolic stability and potential for cytochrome P-450 enzyme inhibition, which are crucial for determining a compound's half-life and potential for drug-drug interactions. nih.gov
Table 2: Summary of In Silico ADMET Predictions for Spiro[chroman-4,4'-piperidine] Derivatives
| Computational Tool/Method | Predicted Property | Finding/Observation |
| Lipinski's & Jorgenson's Rules | Drug-likeness | Derivatives generally found to be within prescribed limits. nih.gov |
| ProTox-II Web Server | Toxicity | Low predicted probability of acute toxicity, hepatotoxicity, and carcinogenicity for certain derivatives. derpharmachemica.com |
| In vitro ADME assays | Pharmacokinetics | Characterization of clearance rate, half-life, and oral bioavailability. nih.gov |
| Cytochrome P-450 models | Drug Metabolism | Evaluation of potential for enzyme inhibition. nih.gov |
Patent Landscape and Intellectual Property in Spiro Chroman 4,4 Piperidine Research
Analysis of Patented Derivatives and Compound Claims
The intellectual property landscape for spiro[chroman-4,4'-piperidine] derivatives is characterized by a multitude of patents claiming novel compounds with a wide array of therapeutic applications. These patents, filed by various pharmaceutical companies and research institutions, highlight the versatility of the spiro[chroman-4,4'-piperidine] core in designing molecules that can interact with a range of biological targets. The patented derivatives often feature modifications at several key positions, including the piperidine (B6355638) nitrogen, the chroman ring, and the spirocyclic center, to optimize pharmacological properties.
A significant portion of the patented research has focused on the development of enzyme inhibitors. For instance, derivatives of spiro[chroman-2,4'-piperidin]-4-one have been synthesized and patented as acetyl-CoA carboxylase (ACC) inhibitors. researchgate.netnih.gov Several of these compounds have demonstrated inhibitory activity in the low nanomolar range, indicating their potential for the treatment of metabolic disorders. nih.gov Another area of intense patent activity involves the development of G-protein-coupled receptor (GPCR) agonists. Notably, a series of novel spiro[chroman-2,4'-piperidine] (B174295) derivatives have been discovered and patented as potent and orally bioavailable G-protein-coupled receptor 119 (GPR119) agonists, with potential applications in the treatment of type 2 diabetes. nih.govclockss.org
The patent claims are not limited to enzyme inhibitors and receptor agonists. Research has also led to the patenting of spiro[chroman-4,4'-piperidine] derivatives with potential applications as anticancer agents. researchgate.net For example, certain derivatives have been shown to induce apoptosis in cancer cell lines, making them promising candidates for further development in oncology. researchgate.net Additionally, patents have been filed for spiro-piperidine derivatives as V1a receptor antagonists for the potential treatment of anxiety and depressive disorders. google.com The following table provides an overview of some of the patented spiro[chroman-4,4'-piperidine] derivatives and their claimed therapeutic applications.
| Patented Derivative Class | Therapeutic Target/Application | Key Structural Features | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one | Acetyl-CoA carboxylase (ACC) inhibitors | Varied substitutions on the piperidine nitrogen and chroman ring | nih.gov |
| Spiro[chroman-2,4'-piperidine] | G-protein-coupled receptor 119 (GPR119) agonists | Terminal benzyl-type substituent and a methylene (B1212753) linker | nih.gov |
| Spiro[chroman-2,4'-piperidin]-4-one | Anticancer (cytotoxic agents) | Sulfonyl spacer, trimethoxyphenyl derivatives | researchgate.net |
| Spiro-piperidine | Vasopressin V1a receptor antagonists | General spiro-piperidine core with specified substituents | google.com |
| Spiro[chroman-2,4'-piperidin]-4-one | Quorum sensing inhibitors | 7-(4-(aminomethyl)phenyl) substitution | researchgate.net |
Innovations in Synthetic Routes for Patented Chemical Entities
The growing interest in spiro[chroman-4,4'-piperidine] derivatives has spurred the development of innovative and efficient synthetic strategies to access these complex molecules. The patented synthetic routes are often designed to be versatile, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
A common and foundational approach to the synthesis of the spiro[chroman-2,4'-piperidine]-4(3H)-one scaffold is the Kabbe condensation. researchgate.net This method typically involves the reaction of a 2-hydroxyacetophenone (B1195853) with a cyclic ketoamide to form the spirocyclic core. researchgate.net Building upon this, researchers have developed multi-step sequences to introduce a variety of substituents.
For the synthesis of GPR119 agonists, a practical synthesis was established starting from commercially available 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. clockss.org A key step in this route was the cyclization of an intermediate with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of pyrrolidine (B122466) and methanol. clockss.org Subsequent reduction of the resulting spirochromanone-piperidine compound yielded the desired spirochroman-piperidine. clockss.org
In the development of ACC inhibitors, various spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized. nih.gov The synthetic strategies employed allowed for the introduction of a wide range of substituents on both the chroman and piperidine rings, facilitating extensive SAR studies. nih.gov
The synthesis of quorum sensing inhibitors based on the 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4'-piperidin]-4-one hydrochloride scaffold started with m-bromo-o-hydroxyacetophenone. researchgate.net A key transformation involved a Suzuki coupling of a boronate ester intermediate. researchgate.net The final derivatives were obtained through reductive amination. researchgate.net
The following table summarizes some of the key synthetic strategies employed for the preparation of patented spiro[chroman-4,4'-piperidine] derivatives.
| Synthetic Strategy | Key Reactions | Starting Materials | Target Compound Class | Reference |
| Kabbe Condensation based | Condensation, Cyclization | 2-hydroxyacetophenone, cyclic ketoamide | Spiro[chroman-2,4'-piperidine]-4(3H)-one | researchgate.net |
| Multi-step synthesis | Cyclization, Reduction | 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, tert-butyl 4-oxopiperidine-1-carboxylate | GPR119 agonists | clockss.org |
| Multi-step synthesis with Suzuki Coupling | Suzuki coupling, Reductive amination | m-bromo-o-hydroxyacetophenone, phenyl boronate ester | Quorum sensing inhibitors | researchgate.net |
Strategic Development of Lead Compounds and Advanced Drug Candidates
The development of spiro[chroman-4,4'-piperidine] derivatives from initial hits to lead compounds and advanced drug candidates is a testament to the power of strategic medicinal chemistry. This process typically involves the iterative design, synthesis, and biological evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.
In the pursuit of GPR119 agonists for the treatment of type 2 diabetes, researchers initiated their design by focusing on conformational restriction in the linker-to-tail moiety of the molecule. nih.gov This strategy led to the identification of an initial lead compound with an EC50 of 369 nM. nih.gov Through extensive SAR studies, it was discovered that a terminal benzyl-type bulky substituent and a methylene linker between a sulfonyl and phenyl group in the head moiety were crucial for enhanced activity. nih.gov This optimization effort culminated in the identification of an advanced drug candidate with a significantly improved EC50 of 54 nM and an Emax of 181%. nih.gov This optimized compound also demonstrated a dose-dependent reduction in glucose excursion in an oral glucose-tolerance test in mice. nih.gov
Similarly, the development of ACC inhibitors based on the spiro[chroman-2,4'-piperidin]-4-one scaffold involved the systematic exploration of SAR. nih.gov By synthesizing and testing a series of derivatives with various substitutions, researchers were able to identify compounds with potent ACC inhibitory activity in the low nanomolar range. nih.gov One of the lead compounds was shown to increase whole-body fat oxidation in mice, demonstrating the successful translation of in vitro potency to in vivo efficacy. nih.gov
The discovery of novel quorum sensing inhibitors also followed a strategic approach. researchgate.net A series of new analogs of 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4'-piperidin]-4-one hydrochloride were designed and synthesized. researchgate.net Biological screening identified three compounds with promising anti-quorum sensing activity. researchgate.net Molecular docking studies were then employed to understand the binding interactions with the target protein, providing a rationale for the observed activity and guiding future design efforts. researchgate.net
The development of spirocyclic chromane (B1220400) derivatives as potential treatments for prostate cancer also highlights a strategic approach. nih.gov Starting from a known lead compound, new derivatives were designed based on molecular dynamic simulations to improve their inhibitory activity against the p300/CBP histone acetyltransferase. nih.gov This led to the identification of a potent compound that inhibited the proliferation of enzalutamide-resistant prostate cancer cells with an IC50 value of 96 nM and showed favorable pharmacokinetic profiles and tumor growth inhibition in a xenograft model. nih.gov
Q & A
Q. How to resolve contradictions in biological activity data for Spiro[chroman-4,4'-piperidine] analogs?
- Methodology : Apply sensitivity analysis to identify outliers and meta-regression to account for confounding variables (e.g., cell line heterogeneity). Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .
Q. What reporting standards are essential for publishing Spiro[chroman-4,4'-piperidine] research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
